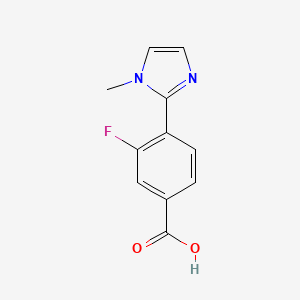
3-Fluoro-4-(1-methyl-1h-imidazol-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid is a compound that features a benzoic acid core substituted with a fluorine atom and an imidazole ring. The presence of the imidazole ring, a five-membered heterocyclic moiety containing two nitrogen atoms, imparts unique chemical and biological properties to the compound. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic and functional applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzoic acid, followed by fluorination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields N-oxides, while substitution of the fluorine atom can result in various substituted benzoic acid derivatives.
科学的研究の応用
3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to the presence of the imidazole ring.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with its targets .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzoic acid: Lacks the fluorine substitution, resulting in different chemical and biological properties.
3-Chloro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid:
4-(1-Methyl-1H-imidazol-2-yl)benzoic acid: Absence of the fluorine atom affects its overall properties and uses
Uniqueness
The presence of both the fluorine atom and the imidazole ring in 3-Fluoro-4-(1-methyl-1H-imidazol-2-yl)benzoic acid imparts unique properties, such as enhanced metabolic stability and specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H9FN2O2 |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
3-fluoro-4-(1-methylimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-5-4-13-10(14)8-3-2-7(11(15)16)6-9(8)12/h2-6H,1H3,(H,15,16) |
InChIキー |
JYENOMJAINLVMA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1C2=C(C=C(C=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)



![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

